molecular formula C6H10Br2N2 B12302355 1,4-Phenyldiammonium dibromide

1,4-Phenyldiammonium dibromide

Cat. No.: B12302355
M. Wt: 269.97 g/mol
InChI Key: KTHOOQOVVOZMIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is a salt derived from 1,4-phenylenediamine and hydrobromic acid. This compound is known for its crystalline structure and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Phenyldiammonium dibromide can be synthesized by reacting 1,4-phenylenediamine with hydrobromic acid. The reaction typically involves mixing the diamine with a 20% hydrobromic acid solution in a 1:2 molar ratio at room temperature . The resulting product is then washed with ethyl acetate, recrystallized from distilled water, and dried over fused calcium chloride in a vacuum desiccator .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in bulk quantities for use in various applications.

Chemical Reactions Analysis

Types of Reactions

1,4-Phenyldiammonium dibromide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The bromide ions can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or other halides can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Phenyldiammonium dibromide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,4-phenyldiammonium dibromide involves its interaction with various molecular targets. The compound can act as a proton donor or acceptor, facilitating proton transfer reactions. This property is particularly useful in catalysis and other chemical processes . The bromide ions can also participate in nucleophilic substitution reactions, making the compound versatile in different chemical environments.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Phenyldiammonium dibromide
  • 1,3-Phenyldiammonium dibromide
  • 1,4-Phenylenediamine

Uniqueness

1,4-Phenyldiammonium dibromide is unique due to its specific molecular structure, which provides distinct reactivity and properties compared to its isomers and other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C6H10Br2N2

Molecular Weight

269.97 g/mol

IUPAC Name

benzene-1,4-diamine;dihydrobromide

InChI

InChI=1S/C6H8N2.2BrH/c7-5-1-2-6(8)4-3-5;;/h1-4H,7-8H2;2*1H

InChI Key

KTHOOQOVVOZMIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)N.Br.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.